molecular formula C5H9NO3 B1609672 ethyl (2E)-2-(hydroxyimino)propanoate CAS No. 20591-87-1

ethyl (2E)-2-(hydroxyimino)propanoate

Cat. No. B1609672
CAS RN: 20591-87-1
M. Wt: 131.13 g/mol
InChI Key: BJBDPHKMAMMTFW-GQCTYLIASA-N
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Description

Ethyl propanoate is an ester. Esters are organic compounds made by replacing the hydrogen of an acid by an alkyl or other organic group . They are often found in fats and oils and are commonly used in fragrances and flavors due to their pleasant odors .


Synthesis Analysis

Esters can be synthesized through a process known as esterification. This involves reacting a carboxylic acid with an alcohol in the presence of a strong acid . For example, ethyl propanoate can be synthesized from propanoic acid and ethanol .


Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’) . The exact structure would depend on the specific components of the ester .


Chemical Reactions Analysis

Esters can undergo a number of reactions. One of the most common is hydrolysis, which is the breakdown of the ester in the presence of water or a base to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of esters can vary widely depending on their structure. They are often characterized by pleasant smells and are commonly used in fragrances and flavors .

Scientific Research Applications

  • Bio-Renewable Agrochemical Solvent : Ethyl lactate, also known as ethyl 2-hydroxy-propanoate, is a bio-renewable agrochemical solvent suitable for food applications. It is permitted by the U.S. Food and Drug Administration as a pharmaceutical and food additive. Research demonstrates its effectiveness in pressurized liquid extraction (PLE) for removing caffeine from green tea leaves and green coffee beans, achieving high recovery rates and minimizing the co-extraction of other compounds like catechins (Bermejo et al., 2015).

  • Advancements in Acylation Chemistry : Oxyma-derived reagents, including ethyl 2-cyano-2-(hydroxyimino)acetate, have been key in recent advances in acylation chemistry. This includes peptide, amide, and ester bond formation. The unique applications of Oxyma derivatives in comparison to other standards in the field highlight their significance in acylation methodologies (Subirós‐Funosas et al., 2014).

  • In Peptide Chemistry : Ethyl 2-cyano-2-(hydroxyimino)acetate, known as Oxyma, plays a crucial role in peptide chemistry. It serves as a pH modulatory agent that helps in the prevention of certain base-driven side reactions. Its compatibility with different additives and its ability to reduce the formation of aspartimide/piperidide and overcoupling in peptide synthesis have been highlighted (Subirós‐Funosas, El‐Faham & Albericio, 2012).

  • As an Additive in Peptide Bond Formation : Oxyma shows remarkable efficiency and inhibition of racemization in peptide bond formation. It has been tested as an additive in the carbodiimide approach for peptide bond formation, with superior performance compared to other additives like HOBt and HOAt, especially in demanding peptide models (Subirós‐Funosas et al., 2009).

  • In Pyrrole Derivative Synthesis : Ethyl 3-bromo-2-(hydroxyimino)propanoate has been used in the synthesis of pyrrole derivatives. It reacts with enamines to produce dihydro-1,2-oxazines, which can be converted into pyrroles via reductive deoxygenation. This showcases its utility in organic synthesis and the formation of complex organic compounds (Nakanishi et al., 1990).

  • 2,3-e][1,4]oxazine-5a(6H)-carboxylate. This showcases its utility in the construction of complex heterocyclic systems used in drug modification and development of novel materials with important physical properties (Konstantinova et al., 2020).
  • In Herbicide Synthesis : It is involved in the synthesis of herbicides, such as ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate. This demonstrates its role in the development of agrochemicals, highlighting its versatility in various chemical synthesis processes (Makino & Yoshioka, 1987).

  • In Catalysis : Ethyl propanoate, a related compound, has been utilized in catalytic processes for the production of methyl propanoate, demonstrating its application in industrial chemical processes and the production of chemicals via catalytic routes (Clegg et al., 1999).

  • In Enzyme-Catalyzed Synthesis : Ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoate has been used in enzymatic procedures for the synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, showcasing its application in chiral chemistry and enzyme-catalyzed reactions (Brem et al., 2010).

  • In Solubility Studies : The solubility of ethyl-(2-hydroxyethyl)-dimethylammonium bromide, a related compound, has been studied in various alcohols. This research contributes to understanding the solubility behavior of similar compounds in different solvents, which is crucial in various industrial and pharmaceutical processes (Domańska & Bogel-Łukasik, 2005).

Safety And Hazards

The safety and hazards associated with esters also depend on their specific structure. Some esters can be flammable and may cause irritation if they come into contact with the skin or eyes .

properties

IUPAC Name

ethyl (2E)-2-hydroxyiminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3-9-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBDPHKMAMMTFW-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430643
Record name Ethyl (2E)-2-(hydroxyimino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-2-(hydroxyimino)propanoate

CAS RN

20591-87-1
Record name NSC176150
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176150
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2E)-2-(hydroxyimino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-HYDROXYIMINOPROPIONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IV Nikolayenko, C Bazzicalupi, GP Thubron… - … Section E: Structure …, 2010 - scripts.iucr.org
The molecule of the title compound, C5H9NO3, is essentially planar [the maximum deviation for a non-H atom from the mean plane is 0.021 (3) Å] due to the π-conjugation of the …
Number of citations: 3 scripts.iucr.org
IV Nikolayenko, J Raymond Barry… - Current Inorganic …, 2015 - ingentaconnect.com
New bis-chelate oxime-and-amide (2E,2'E)-N,N'-(2-hydroxypropane-1,3-diyl)bis[2- (hydroxyimino)propanamide]) ligand has been synthesised and characterised. Protonation constants …
Number of citations: 0 www.ingentaconnect.com
P Kalita, J Goura, P Nayak, E Colacio… - Journal of Chemical …, 2021 - Springer
Two neutral, isostructural, octanuclear, Ln III complexes, [Ln 8 (HL) 6 (L) 2 (μ 3 -OH) 4 (μ 2 -OH) 2 (H 2 O) 4 ].solv (Ln = Gd(III), (1 Gd ) and Dy(III), (2 Dy ) have been synthesized using Ln …
Number of citations: 3 link.springer.com

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